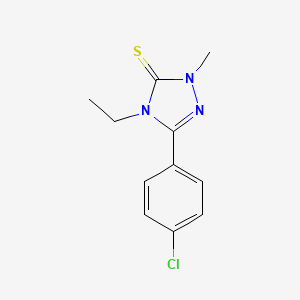
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
化学反应分析
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the reagents used.
科学研究应用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and application. Key activities include:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties against various pathogens. For example, studies have shown that compounds within this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antidepressant Potential
Certain derivatives of triazole have demonstrated antidepressant-like effects in animal models. This suggests that 3H-1,2,4-Triazole-3-thione derivatives could be explored for their potential in treating mood disorders .
Anticonvulsant Effects
Some studies have reported that triazole derivatives exhibit anticonvulsant properties, indicating their potential use in managing seizure disorders. This area remains a promising field for future research .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the triazole structure can significantly enhance antimicrobial activity .
Case Study 2: Antidepressant Activity
In a behavioral study involving rodent models, specific derivatives showed a reduction in depressive-like behaviors when administered over a period. These results support the hypothesis that triazole compounds may serve as potential antidepressants .
Data Table: Biological Activities Overview
作用机制
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the triazole ring can interact with metal ions, affecting their biological functions .
相似化合物的比较
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methylphenyl)-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(phenylmethyl)-5-[2-(1-piperidinyl)ethyl]-
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-ethyl-2-methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
生物活性
3H-1,2,4-Triazole-3-thione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound of interest, 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- , exhibits potential therapeutic effects that merit detailed exploration.
The compound is characterized by the following chemical properties:
- Molecular Formula: C12H14ClN3S
- Molecular Weight: 273.78 g/mol
- CAS Number: 37526-42-4
Biological Activity Overview
Research indicates that 1,2,4-triazole derivatives demonstrate a variety of biological activities including:
- Anticonvulsant Effects: Studies have shown that certain triazole derivatives can effectively manage seizures. For instance, TP-315, a related compound, exhibited significant anticonvulsant activity in animal models of epilepsy .
- Antidepressant Activity: A series of triazole derivatives were evaluated for their potential antidepressant effects. Modifications at the 5-position of the triazole nucleus with haloaryl groups enhanced activity against induced hypothermia and ptosis in mice .
- Antimicrobial Properties: Triazoles have been noted for their antimicrobial activities against various pathogens, making them candidates for further development as therapeutic agents.
Anticonvulsant Activity
A study focusing on TP-315 demonstrated:
- Long-term administration did not induce nephrotoxic or hepatotoxic effects.
- The compound did not inhibit key CYP450 enzyme isoforms at therapeutic concentrations.
- It showed efficacy against tonic-clonic seizures and had beneficial interactions with classical antiepileptic drugs .
Antidepressant Activity
Research on a series of 5-aryl-substituted triazoles revealed:
- Compounds with substitutions at the 5-position exhibited potent antagonist activity against reserpine-induced ptosis.
- The mechanism was not linked to norepinephrine uptake or monoamine oxidase inhibition, suggesting alternative pathways for antidepressant effects .
Case Studies
The biological activity of triazole derivatives is often attributed to their interaction with various biological targets:
- Voltage-dependent Sodium Channels: Anticonvulsant activity is closely correlated with the modulation of these channels.
- Monoamine Systems: Some derivatives may influence serotonin or norepinephrine pathways indirectly.
属性
CAS 编号 |
110623-26-2 |
|---|---|
分子式 |
C11H12ClN3S |
分子量 |
253.75 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI 键 |
LDFDANAPKSZENI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















